S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine
Overview
Description
S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine: is a complex organic compound that features a benzyl group, a cysteine derivative, and a unique butynyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine typically involves multiple steps. The process begins with the preparation of the benzoyl chloride derivative, which is then reacted with cysteine in the presence of a base to form the benzoyl cysteine intermediate. The final step involves the addition of the butynyl group through a nucleophilic substitution reaction, often using a palladium-catalyzed coupling reaction .
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfur groups.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and butynyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in coupling reactions, along with bases like triethylamine.
Major Products: The major products of these reactions depend on the specific conditions but can include various oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine is used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its cysteine moiety makes it particularly useful for investigating thiol-based reactions and redox biology.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or pathways involved in diseases.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring precise structural features.
Mechanism of Action
The mechanism of action of S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and cysteine moieties allow it to form covalent bonds with target proteins, potentially inhibiting their function or altering their activity. The butynyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
S-benzyl-L-cysteine: Similar in structure but lacks the butynyl group, making it less reactive in certain contexts.
N-benzoyl-L-cysteine: Similar but without the benzyl group, affecting its binding properties and reactivity.
S-benzyl-N-[2-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]alanine: Similar but with alanine instead of cysteine, altering its biological activity.
Uniqueness: The unique combination of benzyl, benzoyl, cysteine, and butynyl groups in S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzylsulfanyl-2-[[2-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-22(2,27)13-12-17-10-6-7-11-18(17)20(24)23-19(21(25)26)15-28-14-16-8-4-3-5-9-16/h3-11,19,27H,14-15H2,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCGKVYOFMVBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C(=O)NC(CSCC2=CC=CC=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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